Product packaging for Methyl(2-methylbutyl)amine hydrochloride(Cat. No.:CAS No. 130985-79-4)

Methyl(2-methylbutyl)amine hydrochloride

Cat. No.: B1422973
CAS No.: 130985-79-4
M. Wt: 137.65 g/mol
InChI Key: OUCMHHDNEZEEFG-UHFFFAOYSA-N
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Description

Methyl(2-methylbutyl)amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₆H₁₆ClN. Structurally, it consists of a methyl group (-CH₃) and a branched 2-methylbutyl group (-CH₂CH(CH₃)CH₂-) attached to a nitrogen atom, which is protonated and paired with a chloride ion (Cl⁻) . This compound is part of the alkyl-substituted amine hydrochloride family, commonly utilized in organic synthesis and pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16ClN B1422973 Methyl(2-methylbutyl)amine hydrochloride CAS No. 130985-79-4

Properties

IUPAC Name

N,2-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-6(2)5-7-3;/h6-7H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCMHHDNEZEEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130985-79-4
Record name methyl(2-methylbutyl)amine hydrochloride
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Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by Methyl(2-methylbutyl)amine hydrochloride are currently unknown. The compound could potentially influence a variety of pathways depending on its targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include the presence of other compounds, the pH of the environment, temperature, and more.

Biochemical Analysis

Biochemical Properties

Methyl(2-methylbutyl)amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of enzymes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods under specific conditions, but its efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzymatic activity or improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by liver enzymes, leading to the production of metabolites that can further interact with other biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function within the organism .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its effects. For instance, it may localize to the mitochondria, affecting mitochondrial function and energy production .

Biological Activity

Methyl(2-methylbutyl)amine hydrochloride, with the chemical formula C₆H₁₆ClN and a molecular weight of 137.65 g/mol, is a compound of increasing interest in biochemical research due to its potential therapeutic applications and biochemical interactions. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized through the reaction of 2-methylbutan-2-amine with hydrochloric acid. The resulting hydrochloride salt is utilized in various biochemical studies to explore the effects of amines on biological systems.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to various physiological effects. The compound's structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution, which further contribute to its biological effects.

Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis : Used as a reagent in the synthesis of various chemical compounds.
  • Biochemical Studies : Investigated for its effects on cellular processes and signaling pathways.
  • Pharmaceutical Development : Explored as a precursor in the synthesis of potential therapeutic agents .

Case Studies

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of methyl(2-methylbutyl)amine exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds conjugated with amino acids showed significant cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Antimicrobial Activity : Research has shown that certain derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compounds demonstrated zones of inhibition ranging from 10 to 29 mm against various bacterial strains, indicating their potential as antimicrobial agents .

Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityEffective against cancer cell lines (IC50 values vary)
AntimicrobialZones of inhibition between 10-29 mm against bacteria
Enzyme ModulationInteraction with specific enzymes affecting metabolic pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Amine Hydrochlorides

Ethyl(2-methylbutyl)amine Hydrochloride
  • Molecular Formula : C₇H₁₈ClN
  • Structure : Ethyl group (-CH₂CH₃) replaces the methyl group on the nitrogen.
  • Key Differences: The longer ethyl chain increases molecular weight (151.68 g/mol vs.
Cyclopropyl-(2-methylbutyl)amine Hydrochloride
  • Molecular Formula : C₈H₁₈ClN
  • Structure : A cyclopropyl ring replaces the methyl group.
  • Key Differences : The cyclopropyl group introduces steric hindrance and rigidity, which may influence reactivity in ring-opening reactions or binding affinity in pharmaceutical contexts .
Methylamine Hydrochloride
  • Molecular Formula : CH₃NH₂·HCl
  • Structure : Simplest primary amine hydrochloride.
  • Key Differences : The absence of a bulky alkyl group results in higher volatility and lower molecular weight (67.52 g/mol). It is widely used in industrial processes (e.g., agrochemicals) but lacks the steric effects of branched analogs .

Heterocyclic and Aromatic Amine Hydrochlorides

4-(2-Methylbutyl)-1,3-thiazol-2-amine Hydrochloride
  • Molecular Formula : C₈H₁₅ClN₂S
  • Structure : Incorporates a thiazole ring, a sulfur- and nitrogen-containing heterocycle.
  • Key Differences : The thiazole moiety enables π-π stacking interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors .
Pexidartinib Hydrochloride
  • Molecular Formula : C₂₀H₁₈ClF₃N₆O·HCl
  • Structure : A complex aromatic amine with pyridine and pyrrolopyridine groups.
  • Key Differences : Approved for clinical use (e.g., TGCT treatment), its extended conjugated system and multiple functional groups enable high target specificity, unlike simpler alkyl amines .

Functionalized Amine Hydrochlorides

Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride
  • Molecular Formula: C₁₀H₁₃Cl₂NO₂
  • Structure : Features a chlorophenyl group and ester functionality.
  • Key Differences : The aromatic ring and ester group confer polarity, making it suitable for chiral synthesis or prodrug development .
2-Methoxyamphetamine Hydrochloride
  • Molecular Formula: C₁₀H₁₆ClNO
  • Structure : Methoxy-substituted amphetamine derivative.
  • Key Differences : The methoxy group at the 2-position reduces serotoninergic activity compared to unsubstituted amphetamines, illustrating how substituent position modulates pharmacological effects .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
Methyl(2-methylbutyl)amine hydrochloride C₆H₁₆ClN ~137.66 Methyl, 2-methylbutyl Organic synthesis, intermediates
Ethyl(2-methylbutyl)amine hydrochloride C₇H₁₈ClN 151.68 Ethyl, 2-methylbutyl Research chemicals
Cyclopropyl-(2-methylbutyl)amine hydrochloride C₈H₁₈ClN ~163.69 Cyclopropyl, 2-methylbutyl Pharmaceutical intermediates
4-(2-Methylbutyl)-1,3-thiazol-2-amine hydrochloride C₈H₁₅ClN₂S 214.74 Thiazole ring, 2-methylbutyl Medicinal chemistry
Methylamine hydrochloride CH₃NH₂·HCl 67.52 Methyl (primary amine) Industrial synthesis

Research Findings and Trends

  • Branching Effects : Branched alkyl chains (e.g., 2-methylbutyl) increase steric hindrance, reducing reaction rates in nucleophilic substitutions but improving stability in storage .
  • Lipophilicity : Longer alkyl chains (e.g., ethyl vs. methyl) enhance lipid solubility, impacting membrane permeability in drug candidates .
  • Pharmacological Activity : Heterocyclic amines (e.g., thiazole derivatives) exhibit targeted bioactivity due to electronic and spatial interactions with biological targets .

Q & A

Q. What are the standard synthetic routes for Methyl(2-methylbutyl)amine hydrochloride, and what reaction conditions are typically employed?

this compound is synthesized via the reaction of 2-methylbutan-2-amine with hydrochloric acid under controlled temperature and pH conditions. The reaction typically proceeds in aqueous or alcoholic media, followed by purification through recrystallization to achieve high purity. Industrial-scale production optimizes yield by adjusting solvent ratios and reaction times .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard methods for structural confirmation. NMR (¹H and ¹³C) identifies proton and carbon environments, while MS validates molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or melting point analysis .

Q. What are the primary research applications of this compound in biochemical studies?

This compound is used as an organic buffer in enzymatic assays and to study amine metabolism. Its interaction with mitochondrial uncoupling proteins has been explored to understand energy metabolism disruptions. It also serves as a precursor in synthesizing neuroactive analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound in industrial-scale synthesis?

Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., ethanol) enhance reaction homogeneity.
  • Temperature Control : Maintaining 25–40°C prevents side reactions.
  • Purification : Multi-step recrystallization using ethanol/water mixtures removes impurities. Process scalability is validated through Design of Experiments (DoE) to identify critical parameters .

Q. How does the steric environment of this compound influence its reactivity in substitution reactions compared to similar amines?

The branched 2-methylbutyl group introduces steric hindrance, reducing nucleophilicity at the nitrogen center. This contrasts with linear analogs like 2-methylbutylamine, which exhibit higher reactivity in SN2 reactions. Computational modeling (DFT) can predict site-specific reactivity .

Q. What strategies can mitigate side reactions during the synthesis of this compound?

  • pH Stabilization : Buffered conditions (pH 4–6) prevent over-acidification.
  • Inert Atmosphere : Nitrogen purging minimizes oxidation.
  • Catalyst Use : Trace Lewis acids (e.g., ZnCl₂) accelerate amine hydrochloridation .

Q. How can computational chemistry tools predict novel reaction pathways for this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic analysis to propose routes. For example, combining 2-methylbutanol with methylamine under reductive amination conditions is a predicted pathway. Molecular dynamics simulations further elucidate solvent effects on reaction kinetics .

Q. What are the key differences in biological activity between this compound and its structural analogs?

CompoundBiological ActivityKey Feature
Methyl(2-methylbutyl)amineMitochondrial uncouplingBranched alkyl chain
2-MethylbutylamineDopamine receptor modulationLinear chain, higher bioavailability
2-(Methylamino)butaneEnzyme inhibition (MAO)Shorter carbon backbone
This compound’s mitochondrial activity is attributed to its lipophilic structure, enabling membrane penetration .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves and eye protection.
  • Store in airtight containers away from moisture. Note: The compound is strictly for in-vitro use; bodily exposure is prohibited .

Q. How can researchers validate the interaction of this compound with enzyme targets?

Techniques include:

  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity.
  • Kinetic Assays : Monitor enzyme inhibition (e.g., MAO-A/B activity).
  • X-ray Crystallography : Resolves binding modes at atomic resolution.
    Negative controls (e.g., unmodified amines) ensure specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.